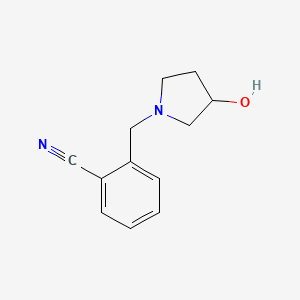

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Description

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a tertiary amine derivative featuring a benzonitrile core substituted with a hydroxypyrrolidinylmethyl group at the 2-position. The hydroxypyrrolidine moiety introduces hydrogen-bonding capacity and polarity, distinguishing it from non-hydroxylated analogs. This compound has been cataloged as a research chemical but is currently discontinued .

Properties

IUPAC Name |

2-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUGSDLAUDJJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with 3-hydroxypyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypyrrolidine displaces the bromine atom on the benzonitrile ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) in DMF.

Major Products Formed

Oxidation: 2-((3-Oxopyrrolidin-1-yl)methyl)benzonitrile.

Reduction: 2-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile.

Substitution: 2-((3-Azidopyrrolidin-1-yl)methyl)benzonitrile.

Scientific Research Applications

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Benzonitrile core : Provides a rigid aromatic scaffold common in pharmaceuticals and agrochemicals.

Table 1: Structural Comparison of Selected Analogs

Analytical Characterization

- LC-MS/NMR: Analog 33 and pyrido-pyrimidinones () were characterized using LC-MS and NMR, with distinct spectral signatures for pyrrolidine protons (e.g., δ 3.5–4.0 ppm for hydroxypyrrolidine vs. δ 1.5–2.5 ppm for cyclopentyl groups) .

Biological Activity

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, a compound with the CAS number 1353945-70-6, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{14}N_{2}O

- Molecular Weight : 202.25 g/mol

- Functional Groups : The compound features a hydroxypyrrolidine moiety attached to a benzonitrile group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may act on neurotransmitter receptors, potentially influencing pathways involved in pain modulation and neuroprotection.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar activity warrants further investigation.

Anticancer Properties

The anticancer potential of compounds containing hydroxypyrrolidine has been explored in several studies. For example, analogs have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells . These findings suggest that this compound could be evaluated for its antiproliferative effects in vitro.

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrrolidine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against pathogenic bacteria. This suggests that this compound may possess similar antimicrobial efficacy .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 50 | 75 |

| Compound B | 30 | 60 |

| This compound | TBD | TBD |

Study 2: Antiproliferative Activity

In vitro assays have shown that related compounds can induce apoptosis in cancer cells. For instance, a study reported IC50 values for pyrrolidine derivatives ranging from 100 to 250 µg/mL against HeLa cells . This indicates the need for further exploration of the cytotoxic effects of this compound.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | TBD |

| A549 | TBD |

Q & A

Q. What synthetic routes are available for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between pyrrolidine derivatives and benzonitrile precursors. For example, similar compounds are synthesized via coupling reactions using boronic acids or palladium catalysis . Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and functional group placement. SC-XRD data (e.g., R factor < 0.1) ensures crystallographic purity .

Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) are optimal for modeling benzonitrile derivatives. Basis sets such as 6-31G(d,p) or def2-TZVP balance accuracy and computational cost. Thermochemical properties (e.g., atomization energies) can be calculated with <3 kcal/mol deviation from experimental data using Becke’s three-term functional . The Colle-Salvetti correlation-energy formula, adapted into DFT, further refines electron density-based calculations for molecular orbitals and electrostatic potential maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or approximations in DFT functionals. To address this:

- Perform solvent-phase DFT simulations (e.g., using the polarizable continuum model) .

- Compare experimental IR/Raman spectra with vibrational frequency calculations.

- Use ab initio molecular dynamics (AIMD) to account for thermal motion in SC-XRD data .

For example, if NMR chemical shifts deviate >1 ppm, re-evaluate the solvent model or consider dynamic averaging of rotamers .

Q. What strategies are recommended for analyzing crystallographic data of this compound when symmetry-related disorder is observed?

- Methodological Answer : Disorder in SC-XRD (common in flexible pyrrolidine rings) is resolved via:

- Multi-conformer refinement using software like SHELXL or OLEX2.

- Restraints on bond lengths/angles based on prior structural analogs (e.g., Acta Cryst. reports with mean C–C bond length 1.52 Å) .

- Validation against Hirshfeld surfaces to ensure intermolecular interactions (e.g., hydrogen bonds) are not artifacts of disorder .

Q. How might this compound serve as a precursor in fragment-based drug discovery (FBDD)?

- Methodological Answer : The benzonitrile moiety acts as a hydrogen bond acceptor, while the hydroxypyrrolidine group provides chiral flexibility for target binding. In FBDD:

- Screen against protein targets (e.g., kinases) via crystallographic fragment screening.

- Use structure-activity relationship (SAR) studies to optimize substituents on the pyrrolidine ring .

- Pair with computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like oxidoreductases .

Experimental Design & Safety

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to avoid inhalation/skin contact .

- Store under inert gas (argon) to prevent hydrolysis of the nitrile group.

- Dispose of waste via licensed chemical treatment facilities to prevent environmental release of toxic byproducts (e.g., cyanides) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in corrosion inhibition studies involving this compound?

- Methodological Answer : Discrepancies in corrosion inhibition efficiency (e.g., electrochemical impedance vs. weight loss tests) may arise from:

- Surface adsorption variability (Langmuir vs. Freundlich isotherm models).

- Synergistic effects with other inhibitors (e.g., amine derivatives in acidic media) .

- Validate using atomic force microscopy (AFM) to visualize surface morphology changes post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.